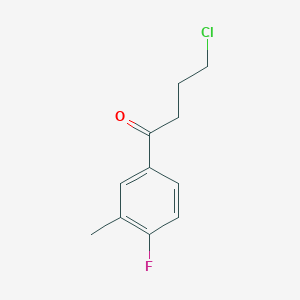

4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1-(4-fluoro-3-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO/c1-8-7-9(4-5-10(8)13)11(14)3-2-6-12/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTCPOPFECWKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645152 | |

| Record name | 4-Chloro-1-(4-fluoro-3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-04-1 | |

| Record name | 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-(4-fluoro-3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane: Physicochemical Properties, Synthesis, and Characterization

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane, a substituted butyrophenone of significant interest in medicinal chemistry and organic synthesis. Due to the novelty of this specific molecule, this document presents a predictive physicochemical profile based on established principles and data from closely related analogues. The core of this guide is a detailed exposition of the experimental methodologies required for its synthesis, purification, and the rigorous determination of its physicochemical properties. This paper is designed to be a practical and authoritative resource, empowering researchers to confidently work with this and similar novel compounds.

Introduction and Molecular Overview

This compound belongs to the butyrophenone class of compounds, which are characterized by a phenyl ring attached to a four-carbon chain terminating in a ketone. The specific substitution pattern on the phenyl ring—a fluorine atom at the 4-position, a methyl group at the 3-position, and a chloro group on the butanoyl chain—is anticipated to confer unique electronic and steric properties. These properties are critical in modulating the molecule's reactivity, metabolic stability, and potential biological activity, making it a valuable intermediate for drug discovery and development.

This guide will first present the predicted physicochemical properties of the target molecule, drawing inferences from structurally similar compounds. Subsequently, a robust synthetic route is detailed, followed by comprehensive, field-proven protocols for the experimental determination of its key physical and chemical characteristics.

Molecular Structure

Caption: 2D Structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Justification and References |

| Molecular Formula | C₁₁H₁₂ClFO | Based on chemical structure. |

| Molecular Weight | 214.66 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid or oil | Analogs are reported as liquids or low-melting solids. The addition of a methyl group may increase the melting point.[1][2] |

| Melting Point | 25 - 35 °C | 4-Chloro-1-(4-fluorophenyl)butan-1-one has a melting point of 5-6 °C.[2] 4-chloro-1-(p-tolyl)butan-1-one has a melting point of 31.5 °C. The combined electronic effects and potential for crystal packing suggest a value in this range. |

| Boiling Point | > 310 °C at 760 mmHg | The boiling point of 4-chloro-1-(p-tolyl)butan-1-one is reported as 309.7 °C at 760 mmHg. The addition of a fluorine atom is expected to slightly increase the boiling point. |

| Density | ~1.1 - 1.2 g/cm³ | Based on the densities of related butyrophenones.[3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol).[4] | The molecule is largely non-polar due to the aromatic ring and alkyl chain, predicting poor water solubility. The polar ketone and halogen substituents will allow for solubility in common organic solvents. |

Synthesis and Purification

The most logical and established method for the synthesis of this class of compounds is the Friedel-Crafts acylation. This involves the reaction of a substituted benzene with an acyl chloride in the presence of a Lewis acid catalyst.

Synthetic Pathway

Caption: Synthetic workflow for this compound.

Experimental Protocol for Synthesis

This protocol is adapted from established procedures for similar butyrophenones.[5][6]

-

Reaction Setup: To a suspension of anhydrous aluminum chloride (1.2 equivalents) in dichloromethane (DCM) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add 1-fluoro-2-methylbenzene (1.0 equivalent) at 0 °C.

-

Addition of Acyl Chloride: Add 4-chlorobutyryl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature between 10° and 15° C.

-

Reaction: Stir the reaction mixture for 30 minutes at room temperature.

-

Quenching: Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Separate the organic phase and extract the aqueous phase with DCM.

-

Washing: Combine the organic phases and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Physicochemical Characterization: Experimental Protocols

The following section provides detailed, self-validating protocols for determining the key physicochemical properties of the synthesized compound.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

Load a small amount of the purified, dry compound into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample rapidly to obtain an approximate melting point.

-

Allow the apparatus to cool.

-

Perform a second determination, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

-

Determination of Boiling Point (Micro Scale)

-

Apparatus: Thiele tube or similar heating block, thermometer, small test tube, and a sealed-end capillary tube.

-

Procedure:

-

Place a few drops of the liquid sample into the small test tube.

-

Invert the sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer and place it in the heating bath.

-

Heat the bath gently. A stream of bubbles will emerge from the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Solubility Profiling

A systematic solubility analysis provides insights into the polarity and functional groups present in the molecule.

-

Procedure:

-

Add approximately 20 mg of the compound to separate test tubes containing 1 mL of the following solvents: Water, 5% HCl, 5% NaOH, and Ethanol.

-

Vigorously shake each test tube for 30 seconds.

-

Observe and record whether the compound is soluble, partially soluble, or insoluble.

-

Caption: Logical workflow for solubility testing.

Spectroscopic Analysis and Purity Determination

Predicted Spectroscopic Data

-

¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, a triplet for the methylene group adjacent to the carbonyl at ~3.2 ppm, a triplet for the methylene group adjacent to the chlorine at ~3.7 ppm, a multiplet for the central methylene group at ~2.2 ppm, and a singlet for the methyl group at ~2.4 ppm.

-

¹³C NMR: A carbonyl signal around 197 ppm, aromatic signals between 115-166 ppm, and aliphatic signals for the butanoyl chain. The C-F coupling will be observable.

-

IR Spectroscopy: A strong carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. C-H stretches for the aromatic and aliphatic portions will be present around 3100-2850 cm⁻¹. C-F and C-Cl stretches are also expected in the fingerprint region.[7]

-

Mass Spectrometry: The molecular ion peak (M+) should be observable. A characteristic M+2 peak with an intensity of about one-third of the M+ peak will be present due to the chlorine isotope (³⁵Cl and ³⁷Cl).[8] Common fragmentation patterns for butyrophenones include alpha-cleavage and McLafferty rearrangement.[9]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules in a drug development setting.[10][11]

-

Instrumentation: An HPLC system equipped with a UV detector is suitable.[12]

-

Chromatographic Conditions (starting point for method development):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Procedure:

-

Prepare a stock solution of the compound in acetonitrile.

-

Perform serial dilutions to establish the limit of detection (LOD) and limit of quantitation (LOQ).

-

Inject the sample and analyze the chromatogram.

-

Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

-

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for a novel chemical entity. Based on data for similar compounds, it may cause skin and eye irritation.[13]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has provided a predictive yet comprehensive overview of the physicochemical properties of this compound. By leveraging data from analogous structures and presenting detailed, field-proven experimental protocols, this document serves as a foundational resource for researchers. The outlined methodologies for synthesis, purification, and characterization are robust and will enable the generation of reliable data, facilitating the further investigation and application of this novel compound in scientific research and development.

References

-

PubChem. 4'-tert-Butyl-4-chlorobutyrophenone. Available at: [Link][14]

-

PubMed (2014). Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link][11]

-

Lab Manager (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Available at: [Link][15]

-

PubMed (1990). Polymorphism of butyrophenones related to haloperidol. Available at: [Link][7]

-

Pacific BioLabs. Identity and Purity - Small Molecules. Available at: [Link][12]

-

PrepChem.com. Synthesis of 4-Chloro-1-(4-methylphenyl)butan-1-one. Available at: [Link][5]

-

Journal of the American Chemical Society (1993). Infrared multiple photon dissociation of butyrophenone cation. A stepwise McLafferty rearrangement. Available at: [Link][16]

-

Chemistry LibreTexts (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link][17]

-

NIST WebBook. 1-Butanone, 4-chloro-1-(4-fluorophenyl)-. Available at: [Link][18]

-

PrepChem.com. Synthesis of 4-chloro-1-(4-methylphenyl)butanone. Available at: [Link][6]

-

Reddit (2015). Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. Available at: [Link][20]

-

JoVE (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Available at: [Link][8]

-

YouTube (2020). Organic Chemistry - Mass Spectrometry Part II. Available at: [Link][9]

-

University of Calgary. Table of Characteristic IR Absorptions. Available at: [Link][21]

-

AB Enterprises. 4-chloro-1-(4-fluorophenyl)butan-1-one. Available at: [Link][22]

Sources

- 1. 4-Chloro-1-(4-fluorophenyl)-1-butanone(3874-54-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Polymorphism of butyrophenones related to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pacificbiolabs.com [pacificbiolabs.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 4'-tert-Butyl-4-chlorobutyrophenone | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 1-Butanone, 4-chloro-1-(4-fluorophenyl)- [webbook.nist.gov]

- 19. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. reddit.com [reddit.com]

- 21. uanlch.vscht.cz [uanlch.vscht.cz]

- 22. bangchemicals.com [bangchemicals.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

This guide provides a comprehensive overview of the synthetic pathway for 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the reaction mechanisms, experimental protocols, and critical process parameters.

Introduction: The Significance of Substituted Phenylbutanones

Halogenated and alkylated phenylbutanone derivatives are pivotal structural motifs in medicinal chemistry. The presence of a fluorine atom can significantly enhance metabolic stability and binding affinity, while the chloro-butyl chain offers a reactive handle for subsequent chemical modifications. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including but not limited to, novel psychoactive substances and potential therapeutic agents.[1][2][3][4][5] Its synthesis requires a strategic approach to ensure high yield and purity, navigating the challenges of regioselectivity and potential side reactions.

The Core Synthetic Strategy: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 2-fluoro-1-methylbenzene (3-fluorotoluene).[6][7][8] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst.[7]

Reaction Mechanism and Regioselectivity

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of 4-chlorobutyryl chloride with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[6][7] This acylium ion then attacks the electron-rich aromatic ring of 2-fluoro-1-methylbenzene.

The directing effects of the substituents on the aromatic ring are crucial for determining the regioselectivity of the acylation. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. In this case, the acylation is expected to occur predominantly at the para-position relative to the fluorine atom and ortho to the methyl group, due to steric hindrance at the other ortho-position.

Experimental Protocol

This section details a robust, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluoro-1-methylbenzene | C₇H₇F | 110.13 | 50.0 g | 0.454 |

| 4-Chlorobutyryl chloride | C₄H₆Cl₂O | 141.00 | 70.4 g | 0.500 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 72.7 g | 0.545 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 500 mL | - |

| 5% Hydrochloric Acid | HCl | 36.46 | 1200 mL | - |

| 5% Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (72.7 g, 0.545 mol) in anhydrous dichloromethane (250 mL). Cool the suspension to 0-5 °C in an ice bath.

-

Addition of Reactants: In a separate flask, dissolve 2-fluoro-1-methylbenzene (50.0 g, 0.454 mol) and 4-chlorobutyryl chloride (70.4 g, 0.500 mol) in anhydrous dichloromethane (250 mL).

-

Acylation Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C. The reaction is exothermic, and slow addition is crucial to prevent side reactions.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9]

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1200 mL of 5% hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[6]

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with a 5% sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain this compound as an oil.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can react with the Lewis acid catalyst and the acyl chloride.[9] Therefore, the use of anhydrous solvents and reagents is critical for the success of the reaction.

-

Low-Temperature Control: The reaction is conducted at low temperatures (0-5 °C) to minimize potential side reactions. A significant side reaction in this synthesis is the intramolecular Friedel-Crafts alkylation of the product, where the chloroalkyl chain can cyclize onto the aromatic ring to form a tetralone byproduct.[9][10] Lower temperatures disfavor this intramolecular cyclization.

-

Stoichiometry of Lewis Acid: A stoichiometric amount or a slight excess of aluminum chloride is used because the ketone product forms a complex with the Lewis acid, rendering it inactive.[9]

Characterization of this compound

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets), -CH₂- group adjacent to the carbonyl (triplet), -CH₂- group adjacent to the chlorine (triplet), and the central -CH₂- group (multiplet). The methyl group on the aromatic ring will appear as a singlet. |

| ¹³C NMR | Carbonyl carbon, aromatic carbons (with C-F couplings), and the three aliphatic carbons. |

| IR (Infrared Spectroscopy) | Strong absorption band for the C=O (ketone) stretching, C-H stretching of the aromatic and aliphatic groups, and C-F and C-Cl stretching vibrations. |

| MS (Mass Spectrometry) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Safety and Handling

-

Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

4-Chlorobutyryl chloride is a corrosive and lachrymatory compound. Handle with extreme care in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

-

The reaction quenching with ice/acid is highly exothermic and should be performed slowly and with caution.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a well-established and efficient method. Careful control of reaction conditions, particularly temperature and moisture, is paramount to achieving high yields and minimizing the formation of byproducts. This technical guide provides a comprehensive framework for the successful synthesis and characterization of this valuable chemical intermediate, empowering researchers in their drug discovery and development endeavors.

References

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018-05-30). [Link]

-

PrepChem.com. Synthesis of 4-Chloro-1-(4-methylphenyl)butan-1-one. [Link]

-

PrepChem.com. Synthesis of 4-chloro-1-(4-methylphenyl)butanone. [Link]

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

-

Journal of the American Chemical Society. Aromatic Substitution. XXI.1a Friedel-Crafts Acetylation of Benzene, Alkylbenzenes, and Halobenzenes with Acetyl Halides and Acetic Anhydride. [Link]

-

Reddit. Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. (2015-10-08). [Link]

-

Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. (2023-01-22). [Link]

-

Khan Academy. Friedel-Crafts acylation. [Link]

-

MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

-

Scribd. Friedel Crafts Acylation. [Link]

-

Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025-02-26). [Link]

-

ResearchGate. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2025-10-12). [Link]

-

PubMed. Structural Analysis and Characterization of 4-F-α-PVP Analog 4-F-3-Methyl-α-PVP Hydrochloride. (2023-04-25). [Link]

-

ResearchGate. Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. [Link]

-

ResearchGate. Structural Analysis and Characterization of 4-F-α-PVP Analog 4-F-3-Methyl-α- PVP Hydrochloride | Request PDF. (2025-08-06). [Link]

-

MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023-06-10). [Link]

-

ResearchGate. Fatal Intoxication by the Novel Cathinone 4-Fluoro-3-methyl-α-PVP. [Link]

-

SWGDRUG.org. 4-Chloro-α-PVP. (2016-09-06). [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. websites.umich.edu [websites.umich.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral features of this molecule, offering a detailed interpretation based on fundamental principles and comparative data from structurally related compounds. The guide also outlines a robust experimental protocol for acquiring high-quality NMR data, ensuring scientific integrity and reproducibility.

Introduction

This compound is a butyrophenone derivative. The butyrophenone structural motif is significant in medicinal chemistry, forming the core of various pharmaceuticals, particularly antipsychotic agents.[1][2] A thorough structural elucidation using techniques like NMR spectroscopy is paramount for confirming the identity, purity, and conformation of such molecules, which is a critical step in any drug discovery and development pipeline. NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei, offering a detailed map of the chemical environment of each proton and carbon atom.

This guide will first present the predicted ¹H and ¹³C NMR spectral data for this compound, followed by a detailed interpretation of the chemical shifts, multiplicities, and coupling constants. Subsequently, a step-by-step experimental protocol for NMR data acquisition is provided, along with visualizations to aid in understanding the molecular structure and experimental workflow.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms in this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The prediction of the ¹H NMR spectrum is based on the analysis of substituent effects on the chemical shifts of aromatic and aliphatic protons. The electron-withdrawing nature of the carbonyl group, the fluorine, and the chlorine atoms, along with the electron-donating effect of the methyl group, all influence the magnetic environment of the nearby protons.[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2' | ~7.8 | Doublet of doublets (dd) | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 |

| H-5' | ~7.1 | Doublet (d) | J(H,F) ≈ 8.5 |

| H-6' | ~7.7 | Doublet (d) | J(H,H) ≈ 2.0 |

| CH₃ (on C3') | ~2.3 | Singlet (s) | - |

| H-2 (CH₂) | ~3.1 | Triplet (t) | J(H,H) ≈ 7.0 |

| H-3 (CH₂) | ~2.2 | Quintet (quin) | J(H,H) ≈ 6.5 |

| H-4 (CH₂) | ~3.7 | Triplet (t) | J(H,H) ≈ 6.0 |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-2', H-5', H-6'): The protons on the aromatic ring are expected to appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the ring current and the electron-withdrawing carbonyl group.[4]

-

H-2' : This proton is ortho to the carbonyl group and will be the most deshielded of the aromatic protons. It is expected to appear as a doublet of doublets due to coupling with H-6' (ortho coupling, ~8.5 Hz) and the fluorine atom at C4' (meta coupling, ~5.5 Hz).

-

H-6' : This proton is also ortho to the carbonyl group but meta to the fluorine. It will likely appear as a doublet due to coupling with H-2' (ortho coupling) and a smaller coupling to the methyl protons (meta coupling, which may not be resolved).

-

H-5' : This proton is ortho to the fluorine atom and will experience strong coupling, appearing as a doublet with a coupling constant of approximately 8.5 Hz.

-

-

Methyl Protons (CH₃): The methyl group attached to the aromatic ring is expected to produce a singlet around δ 2.3 ppm.

-

Aliphatic Protons (H-2, H-3, H-4):

-

H-2 (CH₂): These protons are adjacent to the electron-withdrawing carbonyl group, which deshields them, causing them to resonate at approximately δ 3.1 ppm.[5] They will appear as a triplet due to coupling with the two neighboring protons on C3.

-

H-4 (CH₂): These protons are adjacent to the electronegative chlorine atom, leading to a significant downfield shift to around δ 3.7 ppm.[6] The signal will be a triplet due to coupling with the C3 protons.

-

H-3 (CH₂): The protons on C3 are coupled to the protons on both C2 and C4. This will result in a more complex splitting pattern, likely a quintet, appearing at approximately δ 2.2 ppm.

-

Predicted ¹³C NMR Spectral Data

The chemical shifts in the ¹³C NMR spectrum are influenced by the hybridization of the carbon atoms and the electronegativity of the attached and nearby atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C=O | ~197 |

| C1' | ~133 |

| C2' | ~130 (d, J(C,F) ≈ 9 Hz) |

| C3' | ~126 (d, J(C,F) ≈ 22 Hz) |

| C4' | ~165 (d, J(C,F) ≈ 255 Hz) |

| C5' | ~116 (d, J(C,F) ≈ 21 Hz) |

| C6' | ~131 |

| CH₃ (on C3') | ~14 |

| C2 | ~35 |

| C3 | ~27 |

| C4 | ~45 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbonyl carbon of a ketone typically appears significantly downfield, around δ 197 ppm.[7][8]

-

Aromatic Carbons (C1' - C6'): The aromatic carbons will resonate in the δ 115-165 ppm region.[4]

-

C4' : The carbon directly attached to the highly electronegative fluorine atom will show the largest downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 255 Hz).

-

C3' and C5' : The carbons ortho and meta to the fluorine will also exhibit C-F coupling, though with smaller coupling constants.

-

C1', C2', C6' : The remaining aromatic carbons will have chemical shifts influenced by the carbonyl and methyl substituents.

-

-

Aliphatic Carbons (C2, C3, C4):

-

C4 : The carbon bonded to the chlorine atom will be deshielded and is expected to appear around δ 45 ppm.[7]

-

C2 : The carbon alpha to the carbonyl group will be at approximately δ 35 ppm.

-

C3 : This methylene carbon will be the most upfield of the aliphatic chain carbons, at around δ 27 ppm.

-

-

Methyl Carbon (CH₃): The methyl carbon will resonate at a characteristic upfield position, around δ 14 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of the solid sample.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal reference (δ 0.00 ppm).[9]

-

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

The following workflow illustrates the key steps in setting up the NMR spectrometer and acquiring the data.

Caption: Workflow for NMR data acquisition and processing.

-

Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment.

-

Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Tuning and Matching: The probe is tuned to the resonance frequencies of the nuclei of interest (¹H and ¹³C) and matched to the impedance of the spectrometer's electronics to maximize signal transmission.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which simplifies the spectrum by removing C-H coupling. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing

-

Fourier Transform: The raw time-domain data (Free Induction Decay, FID) is converted into the frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration (for ¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons corresponding to each signal.[10]

-

Referencing: The chemical shifts are referenced to the TMS signal at δ 0.00 ppm.

-

Peak Picking: The precise chemical shift of each peak is determined.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, a comprehensive spectral analysis has been presented. The outlined experimental protocol offers a standardized approach for obtaining high-quality NMR data, which is essential for the accurate structural characterization of this and other related compounds in a research and development setting. The combination of predictive analysis and a robust experimental framework provides a valuable resource for scientists working with novel chemical entities.

References

-

Yalpani, M., Modarai, B., & Khoshdel, E. (1979). 13C NMR of α‐haloketones. Organic Magnetic Resonance, 12(4), 254–256. Available at: [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

Holland, H. L., Diakow, P. R., & Taylor, G. J. (1978). 13C nuclear magnetic resonance spectra of some halosteroids, 6-ketosteroids, and related compounds. Canadian Journal of Chemistry, 56(24), 3121-3127. Available at: [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4012-4097. Available at: [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Interpreting NMR spectra. Available at: [Link]

-

UCLA. (n.d.). Spectroscopy Tutorial: Ketones. Available at: [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Butyrophenone. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Wiergowska, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4721. Available at: [Link]

-

ResearchGate. (n.d.). Experimental and predicted NMR chemical shifts (ppm). Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-4'-methylbutyrophenone. Retrieved from [Link]

-

chemeurope.com. (n.d.). Butyrophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-meta-butyrotoluidide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Chemical Shift. Available at: [Link]

Sources

- 1. Butyrophenone - Wikipedia [en.wikipedia.org]

- 2. Butyrophenone [chemeurope.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homepages.bluffton.edu [homepages.bluffton.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. azooptics.com [azooptics.com]

CAS number and molecular structure of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

An In-depth Technical Guide to 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a substituted butyrophenone of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily found in public databases, indicating its potential novelty, its structure can be confidently inferred from its IUPAC name. This document elucidates its molecular structure, proposes a robust synthetic pathway via Friedel-Crafts acylation with a detailed experimental protocol, and predicts its physicochemical properties based on established chemical principles and data from analogous compounds. Furthermore, this guide explores the potential pharmacological applications of this molecule, drawing on the well-established activities of the butyrophenone scaffold and the known influence of its specific substituents on biological activity. A complete analytical workflow for its characterization and quality control is also presented. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel butyrophenone derivatives for therapeutic applications.

Introduction

The butyrophenones are a class of compounds that have had a profound impact on pharmacology, particularly in the development of antipsychotic medications.[1] The substitution pattern on the aromatic ring and the nature of the side chain are critical determinants of their biological activity.[2] The incorporation of halogen atoms, such as chlorine and fluorine, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and receptor binding affinity.[3][4]

This guide focuses on a specific, potentially novel derivative: This compound . The presence of a chloro group on the butyryl chain and both fluoro and methyl groups on the phenyl ring suggests a molecule designed with specific therapeutic applications in mind. This document serves as a senior application scientist's perspective on this compound, providing not just data, but the scientific rationale behind its synthesis, characterization, and potential utility.

It is important to note that a specific CAS number for this compound has not been identified in major chemical databases as of the last update. This suggests the compound is either novel or not widely reported. The information herein is therefore based on its deduced structure from the IUPAC name and extensive data from closely related analogs.

Molecular Structure and Physicochemical Properties

Molecular Structure

The molecular structure of this compound can be unambiguously determined from its name. The "butan-1-one" indicates a four-carbon ketone. The "1-(4-fluoro-3-methylphenyl)" specifies that the phenyl ring is attached to the carbonyl carbon, and this ring is substituted with a fluorine atom at position 4 and a methyl group at position 3. The "4-Chloro" indicates a chlorine atom on the terminal carbon of the butyryl chain.

Caption: Proposed molecular structure of the target compound.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure and by comparison with analogous compounds such as 4-chloro-1-(4-fluorophenyl)butan-1-one (CAS 3874-54-2)[5][6] and 4-chloro-1-(4-methylphenyl)butan-1-one[7].

| Property | Predicted Value | Rationale / Reference |

| Molecular Formula | C₁₁H₁₁ClFO | Based on IUPAC name |

| Molecular Weight | 214.66 g/mol | Calculated from molecular formula |

| Appearance | Pale yellow oil or low-melting solid | Analogy with similar butyrophenones[8] |

| Boiling Point | > 130-132 °C at reduced pressure | Higher than 4-chloro-4'-fluorobutyrophenone due to the added methyl group[8] |

| LogP (octanol/water) | ~3.2 | Increased lipophilicity from the methyl group compared to analogs[8] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, ethyl acetate | Typical for organohalogen compounds of this size[8][9] |

Synthesis and Mechanism

Proposed Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing aryl ketones is the Friedel-Crafts acylation.[10] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

For the synthesis of this compound, the logical precursors are 2-fluoro-1-methylbenzene (also known as 3-fluoro-toluene) and 4-chlorobutyryl chloride. The fluorine and methyl groups on the aromatic ring are ortho, para-directing. Due to steric hindrance from the methyl group at the 2-position, the acylation is expected to occur predominantly at the 4-position (para to the methyl group).[11][12]

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a proposed method and should be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0-5 °C in an ice bath.

-

Addition of Reactants: Add 2-fluoro-1-methylbenzene (1.0 eq) to the cooled suspension. Slowly add 4-chlorobutyryl chloride (1.0 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic, and HCl gas will be evolved.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

Reaction Mechanism

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion.[13]

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 4-chlorobutyryl chloride, which facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-fluoro-1-methylbenzene attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

-

Deprotonation and Aromatization: A weak base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.

Potential Applications in Drug Development

Rationale based on the Butyrophenone Scaffold

The butyrophenone core is a well-known pharmacophore, most famously associated with antipsychotic drugs that act as dopamine D2 receptor antagonists.[14] Haloperidol is a classic example.[1] However, the versatility of this scaffold extends to other therapeutic areas, including:

-

Antiemetics: Due to their action on the chemoreceptor trigger zone.

-

Analgesics: Some derivatives have shown combined analgesic and neuroleptic activity.[15]

-

Cardiovascular agents: Certain modifications can lead to calcium channel blocking activity.

The 4-chlorobutyrophenone moiety, in particular, is a key intermediate in the synthesis of many of these drugs, including haloperidol and benperidol.[8]

Influence of Substituents on Pharmacological Activity

The specific substituents on this compound are crucial for its potential biological activity:

-

4-Fluoro Group: The para-fluoro substitution on the phenyl ring is a common feature in many butyrophenone antipsychotics and is often associated with enhanced potency.[2]

-

3-Methyl Group: The addition of a methyl group can influence the molecule's lipophilicity and steric profile, potentially altering its binding affinity and selectivity for specific receptors. It can also block a potential site of metabolic oxidation, thereby increasing the compound's half-life.

-

4-Chloro Group (on the side chain): This reactive handle is not typically part of the final drug but serves as a crucial synthetic intermediate. It allows for nucleophilic substitution by a secondary amine (often a piperidine derivative) to build the final, more complex drug molecule.

Caption: Relationship between structure and potential use.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Methods

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of all proton environments, including the aromatic protons (with characteristic splitting patterns due to fluoro and methyl substitution), the methyl group singlet, and the three methylene groups of the butyryl chain (as triplets or multiplets).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for each carbon atom, including the carbonyl carbon (~197 ppm), the aromatic carbons (with C-F coupling), the methyl carbon, and the three aliphatic carbons.

-

IR (Infrared) Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ will be indicative of the aryl ketone carbonyl group. C-H, C-F, and C-Cl stretching frequencies will also be present.

-

MS (Mass Spectrometry): Electron ionization (EI) mass spectrometry will show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. Fragmentation patterns will likely include the loss of the chloropropyl side chain and the formation of the acylium ion.

Chromatographic Methods

-

GC-MS (Gas Chromatography-Mass Spectrometry): An excellent method for assessing purity and confirming the molecular weight of the compound.[16]

-

HPLC (High-Performance Liquid Chromatography): Using a UV detector, HPLC with a suitable reversed-phase column (e.g., C18) can provide high-resolution separation for accurate purity determination.[16]

Safety and Handling

As an organohalogen compound, this compound should be handled with appropriate care.[9][17]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Toxicity: While specific toxicity data is unavailable, related compounds are known to be irritants and may be harmful if swallowed.[18] Chronic exposure to some organohalogens can have long-term health effects.[19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

This compound represents a strategically designed chemical entity with significant potential as a key intermediate in the synthesis of novel therapeutics. Its butyrophenone core, combined with a specific halogen and methyl substitution pattern, makes it a prime candidate for elaboration into compounds targeting the central nervous system, among other possibilities. This guide has provided a comprehensive framework for its synthesis via Friedel-Crafts acylation, outlined its predicted physicochemical properties, and detailed a robust analytical workflow for its characterization. By understanding the scientific principles behind its design and synthesis, researchers are well-equipped to explore the full potential of this versatile molecule in the field of drug discovery.

References

-

Semantic Scholar. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Retrieved from [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

-

Pearson+. Show how Friedel–Crafts acylation might be used to synthesize the.... Retrieved from [Link]

-

PubChem. 4'-Chlorobutyrophenone. Retrieved from [Link]

-

PubChem. 4-Chloro-4'-methylbutyrophenone. Retrieved from [Link]

-

NIST WebBook. 1-Butanone, 4-chloro-1-(4-fluorophenyl)-. Retrieved from [Link]

-

Iorio, M. A., Reymer, T. P., & Frigeni, V. (1987). Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds. Journal of Medicinal Chemistry, 30(10), 1906–1910. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Perspective on halogenated organic compounds. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

-

MDPI. (2024). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved from [Link]

-

ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

-

Chemguide. friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]

-

Wikipedia. Butyrophenone. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Biases in ketone measurements using DNPH-coated solid sorbent cartridges. Analytical Methods, 6, 967-974. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Organohalogen Pollutants and Human Health. Retrieved from [Link]

-

ResearchGate. (2017). Different roles of halogen substituents in ligand-receptor interactions – a class A GPCRs case study. Retrieved from [Link]

-

Taylor & Francis. Butyrophenone – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. PMC. Retrieved from [Link]

-

YouTube. (2020). 2019 P1 Q19 - Friedel Crafts Acylation of Methylbenzene. Retrieved from [Link]

-

Eurochlor. (2004). Natural Organohalogens. Retrieved from [Link]

-

National Center for Biotechnology Information. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Retrieved from [Link]

-

ResearchGate. (2013). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Retrieved from [Link]

-

Oxford Academic. (2023). Butyrophenones | Experimental and Clinical Neurotoxicology. Retrieved from [Link]

-

ResearchGate. (2018). Halogen bonding in drug-like molecules: A computational and systematic study of the substituent effect. Retrieved from [Link]

-

University of Illinois. Colorimetric Recognition of Aldehydes and Ketones. Retrieved from [Link]

-

Pharmacy 180. SAR of Butyrophenones. Retrieved from [Link]

-

CPSC. Overview of CPSC Activities Related to Organohalogen Flame Retardants. Retrieved from [Link]

-

National Center for Biotechnology Information. High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. Retrieved from [Link]

Sources

- 1. Butyrophenone - Wikipedia [en.wikipedia.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. researchgate.net [researchgate.net]

- 4. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Butanone, 4-chloro-1-(4-fluorophenyl)- [webbook.nist.gov]

- 6. 4-Chloro-1-(4-fluorophenyl)-1-butanone(3874-54-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 4-Chloro-4'-methylbutyrophenone | C11H13ClO | CID 98745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]

- 9. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Synthesis of Substituted Butyrophenones via Friedel-Crafts Acylation: A Mechanistic and Practical Guide

This in-depth technical guide provides a comprehensive exploration of the Friedel-Crafts acylation mechanism as it applies to the synthesis of substituted butyrophenones. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of the reaction, offering field-proven insights into experimental design, optimization, and execution.

Foundational Principles: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1] This reaction is paramount in the pharmaceutical and fine chemical industries for creating aryl ketones, which serve as versatile intermediates for a vast array of complex molecules.[2][3] In the context of butyrophenone synthesis, an aromatic substrate is reacted with a butyrylating agent, typically butyryl chloride or butyric anhydride, in the presence of a Lewis acid catalyst.[4][5]

A key advantage of the Friedel-Crafts acylation over its counterpart, the Friedel-Crafts alkylation, is the prevention of polysubstitution. The electron-withdrawing nature of the resulting ketone product deactivates the aromatic ring, making it less susceptible to further acylation.[6][7][8] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements often observed with carbocations in alkylation reactions.[4][6][9]

The Core Mechanism: A Step-by-Step Elucidation

The synthesis of substituted butyrophenones via Friedel-Crafts acylation proceeds through a well-defined, multi-step mechanism. Understanding each stage is critical for controlling the reaction and achieving high yields of the desired product.

Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[10] The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond and generating a highly electrophilic acylium ion.[11] This acylium ion is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and oxygen atoms.[5][9][11][12]

Caption: Formation of the acylium ion from butyryl chloride and AlCl₃.

Electrophilic Attack and Formation of the Sigma Complex

The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion.[5] This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][9] The aromaticity of the ring is temporarily disrupted during this stage.[5]

Deprotonation and Restoration of Aromaticity

In the final step, a weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the initial step, abstracts a proton from the carbon atom bearing the newly added acyl group.[4][10] This deprotonation event restores the aromaticity of the ring, yielding the substituted butyrophenone product and regenerating the Lewis acid catalyst.[5][11][13]

Caption: Overall workflow of the Friedel-Crafts acylation mechanism.

However, it is crucial to note that the ketone product, being a Lewis base, forms a stable complex with the strong Lewis acid catalyst.[4][14] This necessitates the use of stoichiometric or even excess amounts of the catalyst, as it is not truly regenerated until an aqueous workup is performed to hydrolyze the complex and liberate the final product.[4][14]

Critical Experimental Parameters and Their Rationale

The success of a Friedel-Crafts acylation for synthesizing substituted butyrophenones hinges on the careful control of several experimental parameters.

Choice of Lewis Acid Catalyst

While aluminum chloride is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be employed. The choice of catalyst can influence reaction rates and, in some cases, regioselectivity.[7] Stronger Lewis acids like AlCl₃ are generally more reactive but can also lead to side reactions if not used judiciously.[7] For highly activated aromatic substrates, milder Lewis acids or even Brønsted acids may be sufficient.[4]

| Catalyst | Relative Activity | Key Considerations |

| AlCl₃ | High | Highly effective but moisture-sensitive; requires stoichiometric amounts.[4][14] |

| FeCl₃ | Moderate | Milder alternative to AlCl₃, can offer improved selectivity.[7] |

| ZnCl₂ | Low to Moderate | Often used for activated systems; can be used in catalytic amounts.[4] |

| Solid Acids | Variable | Environmentally benign alternatives, such as zeolites. |

Solvent Selection

The choice of solvent is critical and must be inert to the reaction conditions.[14] Common solvents include non-polar or slightly polar options like dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), and 1,2-dichloroethane.[14][15][16] Nitrobenzene is also a viable solvent, particularly because its electron-withdrawing nitro group deactivates it towards electrophilic substitution, preventing it from competing with the substrate.[17][18] The polarity of the solvent can influence the regioselectivity of the reaction, especially with substrates that can yield multiple isomers.[16]

Influence of Substituents on the Aromatic Ring

The nature of the substituents already present on the aromatic ring significantly impacts both the reaction rate and the regioselectivity of the acylation.

-

Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy) activate the ring towards electrophilic substitution and are typically ortho, para-directing.

-

Deactivating Groups: Electron-withdrawing groups (e.g., nitro, cyano, carbonyl) deactivate the ring and are generally meta-directing. Strongly deactivated rings often fail to undergo Friedel-Crafts acylation.[14]

Understanding these electronic effects is essential for predicting and controlling the position of butyrylation on a substituted aromatic ring.

Experimental Protocol: Synthesis of 4-Phenylbutyrophenone

This protocol details a representative synthesis of a substituted butyrophenone, specifically 4-phenylbutyrophenone, via the Friedel-Crafts acylation of biphenyl.

Reagents and Materials

-

Biphenyl

-

Butyryl chloride

-

Anhydrous aluminum chloride

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Reaction Procedure

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

-

Initial Charging: To the flask, add biphenyl and anhydrous dichloromethane. Stir the mixture until the biphenyl is completely dissolved.

-

Catalyst Addition: Cool the flask in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution. The addition should be slow to control the initial exotherm.

-

Acylating Agent Addition: In the addition funnel, place a solution of butyryl chloride in anhydrous dichloromethane. Add this solution dropwise to the cooled, stirred reaction mixture over a period of 30-60 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

Workup: Upon completion, cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by pouring the mixture over a stirred slurry of crushed ice and concentrated hydrochloric acid.[1] This will hydrolyze the aluminum chloride complex.[19]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.

-

Washing: Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and finally with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure 4-phenylbutyrophenone.

Conclusion

The Friedel-Crafts acylation remains an indispensable tool for the synthesis of substituted butyrophenones, providing a reliable and direct route to these important chemical intermediates. A thorough understanding of the underlying mechanism, coupled with the careful selection and control of experimental parameters, is paramount for achieving high yields and the desired regioselectivity. This guide serves as a foundational resource for scientists and researchers, enabling them to approach the synthesis of substituted butyrophenones with confidence and scientific rigor.

References

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Pearson. (n.d.). EAS: Friedel-Crafts Acylation Mechanism. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Friedel–Crafts reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

JoVE. (n.d.). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

-

Vedantu. (2024, June 6). Which Solvent is used in Friedel Crafts Reaction. Retrieved from [Link]

-

Filo. (2025, August 12). What is the most appropriate solvent for the Friedel-Crafts reaction? Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Retrieved from [Link]

-

Allen. (n.d.). Which of the following is used as a solvent in the Friedel-Crafts reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Journal of the Mexican Chemical Society. (2012). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Retrieved from [Link]

-

RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides [Image]. Retrieved from [Link]

-

Pearson+. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the.... Retrieved from [Link]

-

ResearchGate. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts alkylation [Video]. Retrieved from [Link]

-

StudyRaid. (n.d.). Understand Friedel-Crafts Acylation Route to Acetophenone. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, January 29). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.

-

MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. EAS:Friedel-Crafts Acylation Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Question: What is the most appropriate solvent for the Friedel-Crafts rea.. [askfilo.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main [vedantu.com]

- 18. Which of the following is used as a solvent in the Friedel-Crafts reaction :- [allen.in]

- 19. app.studyraid.com [app.studyraid.com]

Solubility profile of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane in Organic Solvents

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound, a substituted butyrophenone derivative of significant interest as a potential intermediate in pharmaceutical and chemical synthesis. Given the critical role of solubility in reaction kinetics, purification, formulation, and ultimate bioavailability, a thorough understanding of this parameter is paramount for researchers, scientists, and drug development professionals.

This document moves beyond a simple data sheet, offering a three-pillared approach grounded in scientific integrity. First, it establishes a robust theoretical framework for predicting solubility based on the compound's physicochemical properties and the principle of "like dissolves like." Second, it provides a detailed, field-proven experimental protocol for the definitive determination of thermodynamic solubility using the gold-standard shake-flask method. Finally, it outlines the proper methods for data presentation and interpretation, empowering the user to generate and understand a complete solubility profile.

Introduction: The Compound and The Criticality of Solubility

Compound of Interest: this compound

This compound is an organic compound featuring a halogenated aromatic ketone structure. Its key structural features include:

-

A butyrophenone backbone , characterized by a phenyl ring attached to a four-carbon chain with a ketone functional group.

-

A 4-fluoro and 3-methyl substitution on the phenyl ring, which modifies the electronic properties and steric profile of the aromatic system.

-

A terminal chloro group on the butyl chain, introducing an additional polar and reactive site.

The presence of these functional groups suggests its utility as a versatile building block in organic synthesis, particularly for creating more complex molecules with potential pharmacological activity. The precise solubility of this intermediate is a critical factor for its successful application in subsequent reaction steps.

The Imperative of Solubility Profiling

Solubility is not merely a physical constant; it is a cornerstone of chemical and pharmaceutical development. An accurate solubility profile is essential for:

-

Process Chemistry: Optimizing solvent selection for chemical reactions to ensure homogeneity, maximize reaction rates, and improve yields.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Drug Formulation: For active pharmaceutical ingredients (APIs), solubility directly impacts formulation strategies (e.g., solutions, suspensions) and is a key determinant of bioavailability.

-

In Vitro Screening: Ensuring that a compound remains in solution during biological assays to produce reliable and reproducible data.[1][2]

Theoretical Framework and Solubility Prediction

A predictive understanding of solubility begins with a structural analysis of the solute and its interaction with potential solvents, governed by the principle "like dissolves like."[3]

Physicochemical and Structural Analysis

The structure of this compound reveals several key features that dictate its polarity and potential for intermolecular interactions:

-

Polar Moieties: The ketone group (C=O) is a significant polar feature, capable of acting as a hydrogen bond acceptor and participating in strong dipole-dipole interactions. The C-F and C-Cl bonds also introduce polarity.

-

Nonpolar Moieties: The phenyl ring and the aliphatic butane chain constitute the nonpolar, lipophilic regions of the molecule.

-

Overall Polarity: The molecule possesses a balanced, moderate polarity. It is not excessively polar due to the significant hydrocarbon framework, but the ketone and halogen groups prevent it from being truly nonpolar. The presence of electronegative atoms like oxygen, fluorine, and chlorine is a key determinant of its polarity.

Predicted Solubility in Common Organic Solvents

Based on this structural analysis, we can predict its solubility behavior across different solvent classes:

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF)): High solubility is expected. These solvents have strong dipoles that can effectively solvate the polar ketone and haloalkane portions of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good to high solubility is expected. These solvents can engage in hydrogen bonding with the ketone's oxygen atom, providing a strong driving force for dissolution.

-